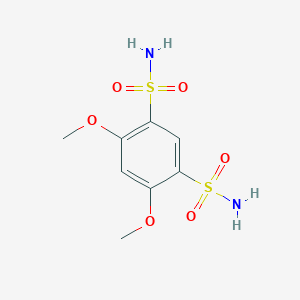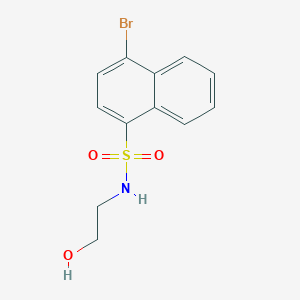![molecular formula C15H15NO4S B245609 4-{[(4-Ethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B245609.png)
4-{[(4-Ethylphenyl)sulfonyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(4-Ethylphenyl)sulfonyl]amino}benzoic acid, commonly known as EPN, is a compound that has been extensively studied for its potential use in scientific research. EPN is a sulfonamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it an attractive candidate for use in various laboratory experiments. In
Mécanisme D'action
EPN inhibits carbonic anhydrase enzymes by binding to the active site of the enzyme, thereby preventing the hydration of carbon dioxide. This inhibition leads to a decrease in the production of bicarbonate ions, which are essential for various physiological processes such as acid-base balance and ion transport.
Biochemical and Physiological Effects:
EPN has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as Escherichia coli and Staphylococcus aureus. EPN has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. Additionally, EPN has been shown to exhibit anti-inflammatory and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using EPN in lab experiments is its ability to inhibit carbonic anhydrase enzymes, which makes it a valuable tool for studying the physiological and pathological roles of these enzymes. However, EPN has some limitations as well. It is a relatively unstable compound and can degrade over time, which can affect the reproducibility of experimental results. Additionally, EPN has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several future directions for research on EPN. One area of interest is the development of new antimicrobial agents based on EPN. Another area of interest is the development of new cancer therapeutics based on EPN's ability to induce apoptosis in cancer cells. Additionally, there is a need for further research on the mechanism of action of EPN and its potential use in other physiological and pathological processes.
Méthodes De Synthèse
The synthesis of EPN involves the reaction of 4-aminobenzenesulfonamide with 4-ethylbromobenzene in the presence of a suitable base. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
EPN has been widely used in scientific research due to its ability to inhibit carbonic anhydrase enzymes. Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide, and their inhibition has been shown to have therapeutic potential in various diseases such as glaucoma, epilepsy, and cancer. EPN has also been shown to exhibit antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new antimicrobial agents.
Propriétés
Formule moléculaire |
C15H15NO4S |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
4-[(4-ethylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C15H15NO4S/c1-2-11-3-9-14(10-4-11)21(19,20)16-13-7-5-12(6-8-13)15(17)18/h3-10,16H,2H2,1H3,(H,17,18) |
Clé InChI |
LVYZBMSKSUSWBQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
SMILES canonique |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 4-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B245540.png)
![1,4-Bis[(5-ethyl-2-methoxyphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245546.png)
![1,4-Bis[(4-ethoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245547.png)

![1-(2,3-Dimethylphenyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine](/img/structure/B245564.png)

![1-[(2-ethoxy-5-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B245573.png)
![1-(2,3-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B245579.png)

